13-hydroxy-10,16-bis(2,4,6-triethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Description
This compound is a complex polycyclic organophosphorus molecule characterized by a pentacyclic scaffold with fused dioxa and phosphapentacyclo rings. The structure features two 2,4,6-triethylphenyl substituents at positions 10 and 16, a hydroxyl group at position 13, and an oxide group on the phosphorus atom.
Properties
Molecular Formula |
C44H45O4P |
|---|---|
Molecular Weight |
668.8 g/mol |
IUPAC Name |
13-hydroxy-10,16-bis(2,4,6-triethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
InChI |
InChI=1S/C44H45O4P/c1-7-27-21-29(9-3)39(30(10-4)22-27)37-25-33-17-13-15-19-35(33)41-42-36-20-16-14-18-34(36)26-38(44(42)48-49(45,46)47-43(37)41)40-31(11-5)23-28(8-2)24-32(40)12-6/h13-26H,7-12H2,1-6H3,(H,45,46) |
InChI Key |
LPDCHIJGQCVLPG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=C(C=C(C=C7CC)CC)CC)O)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs are derivatives of the phosphapentacyclo core with variations in substituents. Below is a detailed analysis:
Key Structural Differences
Mechanistic Implications
Evidence from Park et al. (2023) demonstrates that structural similarity in polycyclic compounds correlates with shared mechanisms of action (MOAs), particularly in binding affinity and catalytic behavior . For the target compound:
- Steric Effects : The triethylphenyl groups may hinder interactions with planar active sites compared to the less bulky diphenyl analog, reducing reactivity in certain catalytic cycles.
- Biological Activity: While direct data is unavailable, analogous studies on oleanolic acid derivatives suggest that bulkier substituents can improve target selectivity but reduce bioavailability .
Catalytic Potential
The phosphapentacyclo core is hypothesized to act as a ligand in transition-metal catalysis. The triethylphenyl variant’s steric bulk could stabilize metal centers in high-oxidation states, making it suitable for asymmetric catalysis. However, its lower solubility may limit practical utility compared to the diphenyl analog.
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